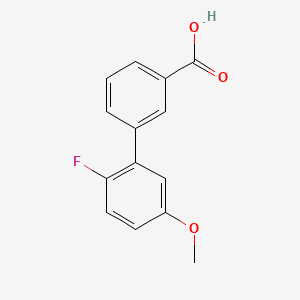

2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11FO3. It is a derivative of biphenyl, featuring a fluorine atom at the 2’ position and a methoxy group at the 5’ position on the biphenyl ring, along with a carboxylic acid group at the 3 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

Fluorination: Introduction of the fluorine atom at the 2’ position can be achieved using electrophilic fluorination reagents such as Selectfluor.

Methoxylation: The methoxy group is introduced at the 5’ position using methoxylation reagents like sodium methoxide.

Industrial Production Methods: Industrial production of 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

- 2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid

- 2’-Fluoro-5’-hydroxybiphenyl-3-carboxylic acid

- 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid

Comparison:

- 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity.

- 2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid differs in the position of the methoxy group, potentially altering its interaction with molecular targets.

- 2’-Fluoro-5’-hydroxybiphenyl-3-carboxylic acid has a hydroxyl group instead of a methoxy group, which can affect its hydrogen bonding capabilities.

- 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid features a chlorine atom instead of fluorine, impacting its electronic properties and reactivity .

Biologische Aktivität

2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid (C14H11FO3) is an organic compound notable for its unique structural features, including a fluorine atom at the 2' position, a methoxy group at the 5' position, and a carboxylic acid group at the 3 position of the biphenyl structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances lipophilicity, facilitating cell membrane penetration. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity, while the methoxy group may engage in hydrophobic interactions that stabilize compound-protein complexes.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its role as a ligand in biochemical assays has been explored, with implications for treating various diseases, including those affecting the central nervous system (CNS). In particular, studies have reported that modifications to similar compounds can lead to improved potency against specific receptors, suggesting that this compound could be developed further for therapeutic applications .

Case Studies and Research Findings

-

Synthesis and Structure-Activity Relationship (SAR) :

- Studies have shown that modifications to the biphenyl structure can significantly impact biological activity. For instance, compounds with different substituents on the aryl ring demonstrated varying degrees of potency against mGlu2 receptors, which are implicated in several CNS disorders .

- A notable finding is that the carboxylic acid moiety is critical for maintaining biological activity; analogues lacking this functional group were largely inactive in vitro .

-

In Vivo Studies :

- In animal models, compounds structurally related to this compound have shown promise in reducing nicotine self-administration, indicating potential utility in treating addiction .

- Furthermore, analogues were tested for selectivity against mGlu receptor subtypes, revealing that certain modifications could enhance selectivity and efficacy without significant off-target effects .

Comparative Analysis

| Compound | Key Features | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Fluorine at 2', Methoxy at 5', Carboxylic at 3' | Potential anti-inflammatory and anticancer properties | High selectivity for mGlu2 |

| 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid | Fluorine at 2', Methoxy at 4', Carboxylic at 3' | Altered activity profile compared to parent compound | Varies based on substituent |

| 2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid | Chlorine instead of Fluorine | Different electronic properties may affect reactivity | Potentially lower selectivity |

Eigenschaften

IUPAC Name |

3-(2-fluoro-5-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKUMULNNMJJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681809 |

Source

|

| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-32-5 |

Source

|

| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.